molecular formula C19H13AsBr2O B13807333 (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone CAS No. 6307-56-8

(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone

Cat. No.: B13807333
CAS No.: 6307-56-8
M. Wt: 492.0 g/mol
InChI Key: KQZDDBZFYMDYBR-UHFFFAOYSA-N
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Description

(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is an organoarsenic compound featuring a biphenylmethanone backbone substituted with a dibromoarsanyl group (-AsBr₂) at the para position of one phenyl ring. This compound is of interest due to its unique electronic and steric properties imparted by the arsenic-bromine moiety, which may influence reactivity, biological activity, and material applications.

Properties

CAS No.

6307-56-8

Molecular Formula

C19H13AsBr2O

Molecular Weight

492.0 g/mol

IUPAC Name

(4-dibromoarsanylphenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H13AsBr2O/c21-20(22)18-12-10-17(11-13-18)19(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

KQZDDBZFYMDYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone typically involves the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Methanone Derivatives
Compound Name Substituent 1 Substituent 2 Backbone Notable Features Evidence ID
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone -AsBr₂ (para) -C₆H₅ (para) Biphenylmethanone Heavy atom (As) with Br substituents; potential for redox activity N/A
4-(4-Benzoylphenyl)phenylmethanone -Bz (para) -C₆H₅ (para) Biphenylmethanone Dibenzoylated biphenyl; high molecular weight (362.43 g/mol)
(3-Bromophenyl)(4-methoxyphenyl)methanone -Br (meta) -OCH₃ (para) Diphenylmethanone Halogen + electron-donating group; altered electronic density
4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone Thiophene-pyrrole -C₆H₅ (para) Methanone-heterocycle Heterocyclic substituents; anti-tumor activity (IC₅₀ = 8.6 µM)

Key Observations :

  • The dibromoarsanyl group introduces steric bulk and polarizability absent in halogenated or alkoxy-substituted analogues.
  • Electron-withdrawing groups (e.g., -NO₂ in ) reduce electron density at the carbonyl, whereas -AsBr₂ may act as a weaker electron-withdrawing group compared to nitro .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Predicted) 4-(4-Benzoylphenyl)phenylmethanone (3-Bromophenyl)(4-methoxyphenyl)methanone
Molecular Weight ~490 g/mol (estimated) 362.43 g/mol 291.16 g/mol
Solubility Likely low in polar solvents (DMSO/MeOH) due to AsBr₂ Insoluble in water; soluble in organic solvents Slightly soluble in chloroform, methanol
Stability Susceptible to As-Br bond hydrolysis under acidic conditions Stable under ambient conditions Stable; bromine substitution enhances inertness

Key Observations :

  • The arsenic-bromine bonds may confer higher reactivity (e.g., susceptibility to nucleophilic attack) compared to stable C-Br bonds in bromophenyl analogues .
  • The biphenyl backbone in contributes to high thermal stability, a trait likely shared with the target compound .

Key Observations :

  • The dibromoarsanyl group may confer distinct bioactivity (e.g., anti-parasitic or cytotoxic effects) due to arsenic's known toxicity and redox activity.
  • Biphenylmethanones with heterocyclic substituents (e.g., pyrrole-thiophene in ) show stronger anti-tumor activity than halogenated variants .

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